molecular formula C15H24N2O B1676216 Matrine CAS No. 519-02-8

Matrine

Cat. No.: B1676216
CAS No.: 519-02-8
M. Wt: 248.36 g/mol
InChI Key: ZSBXGIUJOOQZMP-JLNYLFASSA-N
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Mechanism of Action

Matrine is an alkaloid isolated from the traditional Chinese medicine Sophora flavescens Aiton. Numerous studies have highlighted its diverse pharmacological activities, making it a promising natural product with therapeutic potential .

Target of Action

This compound’s primary targets vary across different systems. Notably, it has been studied extensively for its anticancer effects. It can inhibit cancer cell proliferation, arrest the cell cycle, induce apoptosis, and inhibit cancer cell metastasis. Additionally, this compound reverses anticancer drug resistance and reduces the toxicity of these drugs. Its treatable disease spectrum spans multiple systems, including the nervous system, circulatory system, and immune system .

Biochemical Pathways

This compound’s effects are related to the inhibition of inflammatory responses and apoptosis. It modulates various signaling pathways, including those involved in cell survival, proliferation, and inflammation. These pathways intersect with its diverse therapeutic effects .

Pharmacokinetics

Result of Action

This compound’s actions lead to:

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence this compound’s efficacy and stability. Understanding these factors is crucial for optimizing its therapeutic use.

Biochemical Analysis

Biochemical Properties

Matrine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of cyclin-dependent kinase 1 and cyclin D1, which are crucial for cell cycle regulation . Additionally, this compound interacts with Poly [ADP-ribose] polymerase-1 (PARP1), an enzyme involved in DNA repair, and histone deacetylase 2, which plays a role in gene expression regulation . These interactions highlight the multifaceted biochemical properties of this compound.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been demonstrated to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle . This compound also influences cell signaling pathways, such as the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and metabolism . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and enzymes involved in epigenetic regulation .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. This compound binds to and inhibits the activity of cyclin-dependent kinase 1 and cyclin D1, leading to cell cycle arrest . It also inhibits PARP1, resulting in impaired DNA repair and increased apoptosis . Additionally, this compound modulates the activity of histone deacetylase 2, leading to changes in gene expression . These molecular interactions contribute to the diverse pharmacological effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound has been shown to be relatively stable, but it can degrade under certain conditions . Long-term studies have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of cancer cell proliferation and induction of apoptosis . These temporal effects highlight the potential of this compound for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit cancer cell growth and reduce inflammation . High doses of this compound can lead to toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in drug metabolism . This compound also affects metabolic flux by modulating the activity of key enzymes in metabolic pathways . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects . These transport and distribution mechanisms are crucial for the therapeutic efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound has been shown to localize to the nucleus, where it interacts with DNA and modulates gene expression . This subcellular localization is critical for the diverse pharmacological effects of this compound.

Properties

IUPAC Name

(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBXGIUJOOQZMP-JLNYLFASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]3CCCN4[C@H]3[C@@H](CCC4)CN2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274188
Record name Matrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519-02-8
Record name Matrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Matrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Matrine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146051
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Matrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,5H,10H-Dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridin-10-one, dodecahydro-, (7aS,13aR,13bR,13cS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.486
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Record name MATRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N390W430AC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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